molecular formula C13H12BrN B12086565 1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine

1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine

Katalognummer: B12086565
Molekulargewicht: 262.14 g/mol
InChI-Schlüssel: DCXNJOKFIAGKSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine is an organic compound with the molecular formula C13H12BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a cyclopropan-1-amine group is attached at the second position of the naphthalene ring.

Vorbereitungsmethoden

The synthesis of 1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine typically involves multiple steps:

    Bromination of Naphthalene: The first step involves the bromination of naphthalene to introduce a bromine atom at the third position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of Cyclopropan-1-amine: The next step involves the formation of the cyclopropan-1-amine group. This can be done by reacting cyclopropane with ammonia (NH3) under high pressure and temperature conditions.

    Coupling Reaction: The final step is the coupling of the brominated naphthalene with the cyclopropan-1-amine group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, such as using continuous flow reactors for the bromination and coupling reactions.

Analyse Chemischer Reaktionen

1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding naphthalene derivative.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki, Heck, or Sonogashira coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropan-1-amine group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromonaphthalen-2-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropan-1-amine group, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H12BrN

Molekulargewicht

262.14 g/mol

IUPAC-Name

1-(3-bromonaphthalen-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C13H12BrN/c14-12-8-10-4-2-1-3-9(10)7-11(12)13(15)5-6-13/h1-4,7-8H,5-6,15H2

InChI-Schlüssel

DCXNJOKFIAGKSL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC3=CC=CC=C3C=C2Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.